molecular formula C20H29NO3 B12511817 3-Phenyl-2-(undec-10-enamido)propanoic acid CAS No. 420805-16-9

3-Phenyl-2-(undec-10-enamido)propanoic acid

Cat. No.: B12511817
CAS No.: 420805-16-9
M. Wt: 331.4 g/mol
InChI Key: RTBWWWVNZWFNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undecylenoyl phenylalanine is a chemical compound known for its role in skin conditioning and lightening agents. It is a substituted amino acid derivative used in various cosmetic products to regulate skin pigmentation and improve skin tone. This compound is often marketed under the commercial name Sepiwhite and is recognized for its ability to inhibit melanin production, thereby contributing to a fairer complexion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecylenoyl phenylalanine typically involves the reaction of undecylenic acid with phenylalanine. The process begins with the activation of undecylenic acid, followed by its coupling with phenylalanine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions include maintaining a temperature range of 0-25°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of undecylenoyl phenylalanine involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is obtained as a white powder, which is then formulated into various cosmetic products .

Chemical Reactions Analysis

Types of Reactions

Undecylenoyl phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, alcohol derivatives, and various substituted phenylalanine compounds.

Scientific Research Applications

Undecylenoyl phenylalanine has a wide range of scientific research applications, including:

Mechanism of Action

Undecylenoyl phenylalanine exerts its effects by acting as an antagonist to alpha-melanocyte-stimulating hormone (α-MSH). It competitively binds to the melanocortin-1 receptor (MC1-R) on melanocytes, preventing α-MSH from activating the receptor. This inhibition reduces the activity of tyrosinase, an enzyme crucial for melanin production. As a result, melanin synthesis is decreased, leading to a lighter skin tone .

Properties

IUPAC Name

3-phenyl-2-(undec-10-enoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-8-12-15-19(22)21-18(20(23)24)16-17-13-10-9-11-14-17/h2,9-11,13-14,18H,1,3-8,12,15-16H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBWWWVNZWFNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019713
Record name N-Undec-10-enoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420805-16-9
Record name N-Undec-10-enoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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